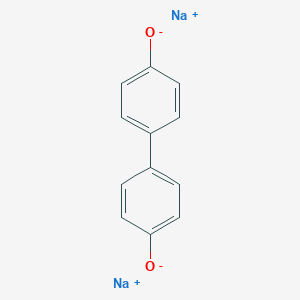

Disodium 4,4/'-biphenyldiolate

Beschreibung

BenchChem offers high-quality Disodium 4,4/'-biphenyldiolate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disodium 4,4/'-biphenyldiolate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

disodium;4-(4-oxidophenyl)phenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2.2Na/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;;/h1-8,13-14H;;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJHJCFVDJZIHN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Na2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Aromatic Dianionic Species and Biphenyl Chemistry

Aromatic dianionic species are a fascinating class of compounds characterized by a cyclic, planar structure with a delocalized system of π-electrons, fulfilling Hückel's rule for aromaticity, and possessing a net charge of -2. wikipedia.org These species are often highly reactive and serve as potent nucleophiles or electron transfer agents in organic synthesis. chemrxiv.org The stability of aromatic anions, such as the cyclopentadienyl (B1206354) anion, is a cornerstone of organic chemistry. nih.gov Dianions, particularly those derived from polycyclic aromatic hydrocarbons, are also of significant interest due to their electronic properties and potential for over-reduction to form tetraanions. trinity.edu

Biphenyl (B1667301), a simple aromatic hydrocarbon consisting of two phenyl rings linked by a single bond, forms the backbone of Disodium (B8443419) 4,4'-biphenyldiolate. wikipedia.org Biphenyl and its derivatives are of considerable industrial importance, serving as precursors for a wide range of products including emulsifiers, optical brighteners, and polymers. wikipedia.org The chemistry of biphenyl is rich and varied, with the rotational freedom around the central carbon-carbon single bond influencing the molecule's conformation and properties.

Disodium 4,4'-biphenyldiolate bridges these two chemical domains. The biphenyl framework provides a rigid and well-defined scaffold, while the two anionic oxygen atoms impart the characteristics of a dianionic species. This combination allows the molecule to act as a versatile building block and ligand in various chemical transformations.

Historical Perspectives on Biphenyl Based Ligands and Building Blocks in Coordination and Organic Synthesis

The use of biphenyl-based structures as ligands in coordination chemistry has a long and rich history. One of the most prominent examples is 2,2'-bipyridine (B1663995), a derivative of biphenyl (B1667301) where nitrogen atoms are introduced into the rings. Since its discovery in 1888, 2,2'-bipyridine has become one of the most widely used ligands in coordination chemistry, playing a crucial role in understanding the thermodynamics, kinetics, and photophysical properties of metal complexes. nih.gov

In organic synthesis, biphenyl derivatives have been instrumental. The development of cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann reactions, has enabled the synthesis of a vast array of substituted biphenyls with diverse applications. wikipedia.org These reactions have become fundamental tools for constructing complex organic molecules.

The concept of using dianionic species in organic synthesis has also evolved over time. The controlled generation and reaction of dianions, often from 1,3-dicarbonyl compounds or through processes like the Birch reduction, have opened up new avenues for carbon-carbon bond formation and the synthesis of heterocyclic compounds. chemrxiv.orgresearchgate.net The reactivity of these dianions is often dependent on the counter-ion, solvent, and temperature. researchgate.net

Contemporary Significance in Chemical Synthesis and Advanced Materials Science

Direct Synthetic Routes to Disodium 4,4'-Biphenyldiolate

The synthesis of disodium 4,4'-biphenyldiolate, the salt of biphenyl-4,4'-diol, can be approached through direct methods that either build the biphenyl backbone and the diolate functionality simultaneously or convert a pre-existing diol into its corresponding salt.

Electrochemical Oxidation Approaches for Biphenyl Diolates

Electrochemical synthesis offers a green and controllable alternative to traditional chemical oxidants for creating complex molecules. The electrochemical oxidation of phenols is a well-established method that can lead to the formation of C-C coupled products, including biphenyl structures. The oxidation of a phenol (B47542) at an electrode generates a phenoxy radical. uc.pt The stability and subsequent reaction pathway of this radical are influenced by factors such as the substitution pattern on the phenol ring, solvent, and electrode material. uc.ptnih.gov

For the formation of a 4,4'-biphenyldiol structure, the phenoxy radicals generated from a para-unsubstituted phenol must couple at the para-position. The electrochemical oxidation of 2,6-di-tert-butylphenol, for instance, has been shown to selectively produce 3,5,3',5'-tetra-tert-butyl-4,4'-diphenoquinone, the oxidized form of the corresponding biphenyldiol. nih.gov This selectivity is attributed to the steric hindrance from the bulky ortho-substituents, which favors para-coupling. nih.gov While the direct synthesis of unsubstituted disodium 4,4'-biphenyldiolate via this method is complex due to the potential for polymerization and the formation of ortho- and para-quinone products, the principle demonstrates a viable electrochemical pathway. uc.pt

The conditions for such reactions can be finely tuned. Parameters including the electrode material (e.g., graphite, platinum, boron-doped diamond), the supporting electrolyte, the solvent system, and the applied potential are critical in directing the reaction towards the desired product. chemistryviews.orgnih.govscripps.edu

Table 1: Parameters in Electrochemical Oxidation of Phenolic Compounds

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Working Electrode | Material where oxidation occurs (e.g., Graphite, Platinum, Glassy Carbon). | Influences reaction kinetics and can affect product selectivity. | chemistryviews.org, uc.pt |

| Solvent/Electrolyte | The medium providing ionic conductivity (e.g., H₂O/Methanol (B129727) with Et₄NOTs). | Affects substrate solubility and the stability of radical intermediates. | chemistryviews.org |

| Applied Potential | The electrical potential applied to the working electrode. | Controls the rate and selectivity of the oxidation process. | scripps.edu |

| Substrate Structure | Substituents on the phenol ring. | Steric and electronic effects determine the position of radical coupling. | nih.gov |

Synthetic Pathways from Biphenyl-4,4'-diol Precursors

The most direct and common method for preparing disodium 4,4'-biphenyldiolate is through the deprotonation of its corresponding di-acid, biphenyl-4,4'-diol. This is a standard acid-base reaction where two equivalents of a strong sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium methoxide (B1231860) (NaOMe), are reacted with biphenyl-4,4'-diol in a suitable solvent. The phenolic protons are acidic and are readily removed by the base to yield the disodium salt and water or methanol as a byproduct.

The precursor, biphenyl-4,4'-diol, can be synthesized through various methods. One industrial approach involves the hydrolysis of 4,4'-dihalogenobiphenyls, particularly 4,4'-dibromobiphenyl, in the presence of a copper compound catalyst and an alkali metal hydroxide. google.com This reaction is typically performed under elevated temperatures. Another route involves the dealkylation of 3,3',5,5'-tetra(tert-butyl)[1,1'-biphenyl]-4,4'-diol, which itself is generated from the oxidative coupling of 2,6-di-tert-butylphenol. chemicalbook.com

Synthesis of Biphenyl-Based Linkers and Analogues for Material Systems

Biphenyl derivatives are crucial building blocks, or "linkers," in the construction of advanced materials like Metal-Organic Frameworks (MOFs). Their rigidity and defined geometry allow for the creation of porous and stable structures.

Hydrothermal Synthesis Methods for Related Biphenyl Derivatives

Hydrothermal synthesis is a powerful technique for crystallizing coordination polymers and MOFs. nih.govresearchgate.net In this method, reactants are sealed in an autoclave with water as the solvent and heated under pressure. This approach has been successfully used to assemble frameworks from dihydroxy-functionalized biphenyl dicarboxylic acid linkers. nih.gov For example, 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid and 4,4′-dihydroxy-(1,1′-biphenyl)-3,3′-dicarboxylic acid have been reacted with various divalent metal chlorides (such as Co(II), Mn(II), and Zn(II)) under hydrothermal conditions to yield a variety of coordination polymers with diverse structural topologies. nih.gov The use of a base like NaOH is common in these syntheses to deprotonate the carboxylic acid and phenol groups, facilitating coordination to the metal centers. nih.gov

Table 2: Example of Hydrothermal Synthesis Conditions for Biphenyl-Based Coordination Polymers

| Metal Salt | Biphenyl Linker | Temperature (°C) | Time (h) | Resulting Structure Type | Reference |

|---|---|---|---|---|---|

| CoCl₂ | 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid | 160 | 72 | 3D framework | nih.gov |

| MnCl₂ | 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid | 160 | 72 | 3D framework with interpenetration | nih.gov |

| ZnCl₂ | 4,4′-dihydroxy-(1,1′-biphenyl)-3,3′-dicarboxylic acid | 160 | 72 | 2D layered structure | nih.gov |

Utilization of Organic Salt Precursors in Metal-Organic Framework Synthesis

The synthesis of MOFs often involves the reaction of a metal salt with a neutral organic linker. An alternative and sometimes advantageous approach is to use the organic linker in its salt form. The use of organic salt precursors, such as a disodium diolate or dicarboxylate, can influence the reaction kinetics and the final structure of the MOF. nih.gov This strategy is particularly relevant for ionothermal synthesis, a solvent-free method where low-melting metal halide salts can act as both the metal source and the reaction medium. nih.govbohrium.com Using a pre-formed salt like disodium 4,4'-biphenyldiolate could potentially lead to new framework topologies or allow for milder reaction conditions compared to in-situ deprotonation of the neutral linker. The choice of the metal salt precursor itself has been shown to significantly affect the yield, specific surface area, and morphology of the resulting MOF. mdpi.com

Mechanochemically Mediated Electrosynthesis for Aromatic Systems

A cutting-edge, sustainable approach that merges mechanical and electrical energy is mechanochemically mediated electrosynthesis. rsc.org This technique uses mechanical milling to drive chemical reactions, often with minimal or no solvent, while simultaneously applying an electrical potential. rsc.orgrsc.org A specially designed mechano-electrochemical cell (MEC) allows for precise control over the electrochemical reaction under milling conditions. rsc.org This method has proven effective for reactions involving substrates with low solubility and for performing oxidative or reductive coupling. rsc.orgrsc.org For example, the reductive activation of pyridine (B92270) using a calcium electride under mechanochemical conditions has been shown to produce 4,4'-bipyridine (B149096) through radical coupling. acs.org This demonstrates the potential of mechanochemistry to facilitate the C-C bond formation necessary to create biphenyl and related aromatic systems. This technique represents a promising frontier for the green synthesis of aromatic compounds and their derivatives. rsc.org

Table 3: Key Parameters of a Mechano-Electrochemical Cell (MEC)

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Cell Design | A two-electrode cell designed for use within a milling jar. | Enables simultaneous application of mechanical and electrical energy. | rsc.org |

| Electrode Material | Materials for the anode and cathode (e.g., graphite). | Must be robust enough to withstand milling conditions while facilitating electron transfer. | rsc.org |

| Solvent Loading | Minimal or solvent-free conditions. | Aligns with green chemistry principles by reducing solvent waste. | rsc.org |

| Milling Motion | The speed and pattern of the ball mill. | Affects mass transfer and the energy input into the reaction. | rsc.org |

Organometallic Coupling Reactions for Biphenyl Core Formation

The construction of the biphenyl scaffold, the fundamental structure of Disodium 4,4'-biphenyldiolate, is predominantly achieved through various organometallic cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium or nickel, involve the formation of a carbon-carbon bond between two aryl fragments. researchgate.netnih.gov A general principle of these reactions is the coupling of an organometallic reagent (Ar-M) with an aryl halide or triflate (Ar'-X). The specific type of organometallic reagent used often defines the name of the reaction.

Suzuki-Miyaura Coupling: This is one of the most powerful and widely used methods for synthesizing symmetrical and unsymmetrical biaryl compounds. gre.ac.uk The reaction involves the cross-coupling of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide or triflate, catalyzed by a palladium(0) complex. wikipedia.org A base is required to facilitate the reaction. A key advantage of the Suzuki coupling is the use of boronic acids, which are generally stable, commercially available, and environmentally benign compared to other organometallic reagents. wikipedia.org The reaction mechanism typically involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boron atom to the palladium center, and reductive elimination to form the biphenyl and regenerate the Pd(0) catalyst. rsc.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organic halide or triflate. wikipedia.org This reaction is also typically catalyzed by palladium or nickel complexes. rsc.orgwikipedia.org Organozinc reagents are among the most reactive organometallics, which allows the reaction to proceed under mild conditions and with a high degree of functional group tolerance. acs.orgorganic-chemistry.org The Negishi coupling is particularly valuable for the synthesis of complex molecules and has been successfully applied to the formation of biphenyls at the periphery of inorganic and organometallic compounds. acs.orgacs.org

Stille Coupling: In the Stille coupling, an organotin compound (organostannane) is coupled with an sp2-hybridized organic halide in the presence of a palladium catalyst. ikm.org.my A significant advantage of the Stille reaction is the tolerance of the organotin reagents to a wide variety of functional groups. rsc.org However, the toxicity and the difficulty in removing tin byproducts are notable drawbacks. rsc.org The mechanism is similar to other palladium-catalyzed cross-couplings, proceeding through oxidative addition, transmetalation, and reductive elimination. rsc.org

Heck Coupling: While often used to form substituted alkenes, the Heck reaction can also be employed for biaryl synthesis through the coupling of an aryl halide with an arene. beilstein-journals.orgresearchgate.net It involves the reaction of a haloarene with an alkene in the presence of a base and a palladium catalyst. researchgate.net In the context of biphenyl synthesis, this can be seen as a coupling between an aryl halide and a vinyl arene, followed by subsequent transformations.

Kumada Coupling: The Kumada coupling employs a Grignard reagent (an organomagnesium halide) to react with an organic halide. researchgate.netnih.gov This reaction can be catalyzed by either nickel or palladium complexes. While powerful, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction.

Table 1: Comparison of Key Organometallic Coupling Reactions for Biphenyl Synthesis

| Reaction | Organometallic Reagent | Catalyst | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Organoboron (e.g., boronic acids) | Palladium | Stable and low toxicity reagents, mild conditions. wikipedia.org | Base is required. |

| Negishi | Organozinc | Palladium or Nickel | High reactivity, mild conditions, good functional group tolerance. acs.orgorganic-chemistry.org | Organozinc reagents can be sensitive to air and moisture. |

| Stille | Organotin | Palladium | High functional group tolerance. rsc.org | Toxicity and difficulty in removing tin byproducts. rsc.org |

| Heck | Alkene | Palladium | No need for pre-formed organometallic reagents for the alkene part. beilstein-journals.org | Can have issues with regioselectivity. |

| Kumada | Organomagnesium (Grignard) | Nickel or Palladium | Readily available Grignard reagents. | High reactivity of Grignard reagents limits functional group tolerance. |

Classical and Modern Coupling Approaches for Biaryl Synthesis

Beyond the well-established organometallic cross-coupling reactions, other methodologies, both classical and modern, contribute to the synthesis of the biphenyl core.

Ullmann Reaction: The Ullmann reaction is a classical method for the synthesis of symmetrical biaryls, involving the copper-promoted coupling of two molecules of an aryl halide. iitk.ac.insci-hub.se The reaction is typically carried out at high temperatures. sci-hub.se While historically significant, the harsh reaction conditions and often low yields for unsymmetrical biphenyls have led to its displacement by the milder, more versatile palladium-catalyzed methods for many applications. sci-hub.senih.gov However, variations of the Ullmann reaction remain relevant, particularly in specific industrial syntheses. For instance, the synthesis of the precursor 4,4'-biphenyldiol can be achieved through the hydrolysis of 4,4'-dihalogenobiphenyls in the presence of a copper compound catalyst. google.com

C-H Activation: A more modern and highly attractive approach to biaryl synthesis is through direct C-H bond activation and functionalization. nih.govrsc.org This strategy aims to form C-C bonds by directly coupling two different C-H bonds or a C-H bond with a C-X bond, thus circumventing the need to pre-functionalize the starting materials (e.g., into organometallics or halides). rsc.orgrsc.orgresearchgate.net Palladium is a common catalyst for these reactions. nih.govrsc.org For example, the direct oxidative coupling of two benzene (B151609) molecules to form biphenyl can be achieved using a palladium catalyst. rsc.org Nitrile-directed C-H activation has also been shown to be an effective strategy for the functionalization of biphenyl compounds. nih.gov These methods are considered "greener" as they reduce the number of synthetic steps and the generation of stoichiometric byproducts. rsc.org

Table 2: Overview of Classical and Modern Coupling Approaches

| Approach | Description | Catalyst/Promoter | Key Features |

| Ullmann Reaction | Coupling of two aryl halides. iitk.ac.in | Copper | Classical method, often requires high temperatures, primarily for symmetrical biaryls. sci-hub.se |

| C-H Activation | Direct coupling involving at least one C-H bond. rsc.orgresearchgate.net | Typically Palladium, Rhodium, or metal-free systems. nih.govnih.govrsc.org | Atom economical, reduces pre-functionalization steps, considered a "green" approach. rsc.orgrsc.org |

Formation of Metal-Organic Frameworks (MOFs) with Biphenyl-Derived Linkers

Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters, known as secondary building units (SBUs), connected by organic linkers. nih.govmdpi.comwikipedia.org The biphenyl unit, due to its rigidity and linear geometry, is an excellent candidate for a linker, enabling the design of robust frameworks with predictable topologies. The diolate or dicarboxylate functional groups at the 4 and 4' positions provide strong coordination sites for metal ions.

The design of MOFs is guided by principles of reticular chemistry, which involve the deliberate assembly of molecular building blocks into predetermined network structures. nih.govberkeley.edu Key concepts include the "node-and-spacer" approach and the use of Secondary Building Units (SBUs). wikipedia.orgberkeley.eduresearchgate.net In this context, metal clusters act as nodes, and the biphenyl-derived ligands serve as the spacers.

The geometry of the biphenyl linker is a critical design element. The rotational freedom around the central carbon-carbon single bond of the biphenyl group allows for some structural flexibility, which can be crucial in mitigating geometric frustration and enabling the formation of diverse topologies. nih.govacs.orgacs.org However, steric hindrance from substituents on the biphenyl rings can force the phenyl rings and their coordinating groups into specific arrangements, influencing the final framework. rsc.org For instance, substituents in the 2- and 2'-positions of biphenyldicarboxylate can create a perpendicular arrangement of the phenyl rings and carboxylates. rsc.org

The use of biphenyl-derived linkers has led to the creation of numerous MOFs with diverse and often novel topologies. A prominent example is the Fe-biphenyl-4,4'-dicarboxylate system, where two distinct phases can be formed: the non-interpenetrated MIL-88D(Fe) and the twofold interpenetrated MIL-126(Fe). ucl.ac.uk The selection between these phases can be controlled by synthetic conditions, demonstrating how subtle changes can direct the self-assembly process towards different architectures. ucl.ac.uk

The flexibility of the biphenyl linker, combined with structural disorder in the SBUs, can unlock topologies that would otherwise be geometrically prohibited. acs.orgnih.gov For example, using a methane-tetrakis(p-biphenyl-carboxylate) (MTBC) linker with Zr or Hf clusters resulted in the concomitant synthesis of three topologically different MOFs. acs.orgnih.gov Two of these, a cubic and a trigonal phase, represented new architectures based on the orientational disorder of the metal clusters. acs.orgnih.gov

Hydrothermally assembled MOFs using dihydroxy-functionalized biphenyl dicarboxylic acid linkers have produced a range of structures from molecular dimers to 3D frameworks. nih.govacs.org Specific examples include a manganese-based framework, [Mn2(μ4-H2L1)2(phen)2]n·4nH2O, which exhibits a 3D metal-organic framework structure. nih.govacs.org Another zinc-based compound, [Zn(μ2-H2L1)(μ2-4,4′-bipy)]n, also forms a 3D MOF architecture. nih.govacs.org These examples showcase the structural diversity achievable with biphenyl linkers. nih.govacs.org

Table 1: Selected MOFs with Biphenyl-Derived Linkers and their Topologies

| Compound Formula | Linker | Metal SBU | Dimensionality | Topology/Key Structural Feature | Reference |

| MIL-88D(Fe) | Biphenyl-4,4'-dicarboxylate (bpdc) | Fe(III) | 3D | Non-interpenetrated framework | ucl.ac.uk |

| MIL-126(Fe) | Biphenyl-4,4'-dicarboxylate (bpdc) | Fe(III) | 3D | Twofold interpenetrated framework | ucl.ac.uk |

| [Mn2(μ4-H2L1)2(phen)2]n·4nH2O | 2,2'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid | Mn(II) | 3D | 3D Metal-Organic Framework | nih.govacs.org |

| [Zn(μ2-H2L1)(μ2-4,4′-bipy)]n | 2,2'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid | Zn(II) | 3D | 3D Metal-Organic Framework with fivefold interpenetrated nets | nih.govacs.org |

| c-(4,12)MTBC-M6 (M=Zr, Hf) | Methane-tetrakis(p-biphenyl-carboxylate) (MTBC) | M6O4(OH)4 | 3D | New cubic architecture based on orientational cluster disorder | acs.orgnih.gov |

| tr-(4,12)MTBC-M6 (M=Zr, Hf) | Methane-tetrakis(p-biphenyl-carboxylate) (MTBC) | M6O4(OH)4 | 3D | New trigonal architecture with disorder in linkers and SBUs | acs.orgnih.gov |

Modification of the biphenyl linker, particularly through fluorination, is a powerful strategy for tuning the properties of the resulting MOFs. acs.org Fluorine substituents can alter the geometry of the linker, its electronic properties, and its interactions with guest molecules. rsc.orgresearchgate.net

The introduction of fluorine atoms can significantly affect the gas sorption properties of a MOF. acs.org For instance, two pillared Zn(II)-based MOFs were synthesized using a standard biphenyl-derived linker and its perfluorinated analogue. acs.org The fluorinated MOF, PUM210F, exhibited different gas adsorption behavior for CO2 over N2 compared to its non-fluorinated counterpart, PUM210. acs.org In another study, the fluorination of the linker in F4-MIL-53(Al) resulted in a different water affinity and a distinct multi-step "breathing" behavior upon water and CO2 adsorption compared to the parent MIL-53(Al). chemrxiv.org

Understanding the mechanism of MOF formation is crucial for controlling the synthesis of desired structures. acs.org Studies have shown that MOF synthesis is not always a simple one-step self-assembly process. For example, the formation of Mg-MOF-74 involves the initial generation of intermediate phases with only carboxylate coordination, which then dissolve and redeposit to form the final structure that also includes oxo coordination. researchgate.net This indicates that linker integration can be a stepwise process involving linker deprotonation and phase transformations. researchgate.net

Coordination modulation, where a competing ligand (modulator) is added to the reaction, is a common technique to control the kinetics of MOF formation. ucl.ac.uk In the Fe-bpdc system, modulators slow down the self-assembly process, favoring the formation of the thermodynamically stable interpenetrated MIL-126(Fe) phase over the kinetic, non-interpenetrated MIL-88D(Fe) product. ucl.ac.uk The mechanism can also be influenced by the oxidation state of the metal precursor; using an Fe(II) salt instead of Fe(III) slows the synthesis, which favors interpenetration. ucl.ac.uk Recent research has also explored radical-based synthetic routes that can dramatically accelerate MOF formation, even at room temperature, suggesting a new mechanistic pathway for linker integration. chinesechemsoc.org

Development of Coordination Polymers (CPs) Featuring Biphenyl Units

Coordination polymers are extended structures formed by the coordination of metal ions with organic ligands. While MOFs are a subclass of CPs, this section focuses on lower-dimensional CPs, specifically one-dimensional (1D) structures, built from biphenyl-derived linkers.

The assembly of 1D coordination polymers can be achieved by carefully selecting the metal ion, the biphenyl linker, and often, ancillary ligands that can control the dimensionality of the final structure. nih.govacs.orgresearchgate.net The use of dihydroxy-functionalized biphenyl dicarboxylic acids as primary linkers and chelating ligands like 2,2'-bipyridine (B1663995) (2,2'-bipy) or 1,10-phenanthroline (B135089) (phen) as ancillary ligands has proven effective in generating 1D CPs. nih.govacs.org

For example, the hydrothermal reaction of zinc(II) chloride with 2,2'-dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid (H4L1) and 2,2'-bipy resulted in the formation of [Zn(μ2-H2L1)(2,2′-bipy)(H2O)]n. nih.govacs.org This compound features a 1D helical chain structure where the zinc(II) center is coordinated by two different biphenyl linkers, one 2,2'-bipy ligand, and a water molecule. nih.govacs.org The biphenyl linker bridges the zinc centers to propagate the 1D chain. nih.govacs.org A similar reaction with cadmium(II) yielded an isostructural 1D polymer, [Cd(μ2-H2L1)(2,2′-bipy)(H2O)]n, demonstrating the reliability of this synthetic approach. nih.govacs.org

The coordination geometry of the metal ion plays a significant role in the final structure. In the aforementioned zinc complex, the Zn(II) atom adopts a distorted trigonal bipyramidal geometry. nih.govacs.org The flexibility of the biphenyl linker and the specific coordination mode it adopts (in this case, μ2-bridging) are key to the formation of these 1D architectures. nih.govacs.org

Table 2: Examples of One-Dimensional Coordination Polymers with Biphenyl-Derived Linkers

| Compound Formula | Linker | Ancillary Ligand | Metal Ion | Key Structural Feature | Reference |

| [Zn(μ2-H2L1)(2,2′-bipy)(H2O)]n (3) | 2,2'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid | 2,2'-bipyridine | Zn(II) | 1D helical chain with distorted trigonal bipyramidal Zn | nih.govacs.org |

| [Cd(μ2-H2L1)(2,2′-bipy)(H2O)]n (4) | 2,2'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid | 2,2'-bipyridine | Cd(II) | 1D helical chain, isostructural with the Zn analogue | nih.govacs.org |

| [Zn(μ2-H2L2)(phen)]n (7) | 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid | 1,10-phenanthroline | Zn(II) | 1D Coordination Polymer | nih.govacs.org |

Fabrication of Two- and Three-Dimensional Coordination Polymer Structures

The synthesis of two- and three-dimensional (2D and 3D) coordination polymers (CPs) utilizing disodium 4,4'-biphenyldiolate and analogous linkers is a dynamic area of research, driven by the potential to create materials with diverse structural topologies and functional properties. nih.govacs.org The fabrication of these structures is typically achieved through hydrothermal or solvothermal methods, where metal salts and the biphenyl-based ligands are reacted in a suitable solvent under elevated temperature and pressure. acs.org The resulting structures can range from simple 1D chains to complex 2D layers and 3D frameworks. nih.govacs.orgrsc.org

The choice of metal ion, the specific biphenyl linker, and the presence of ancillary or coligands play a crucial role in directing the final architecture of the coordination polymer. nih.govacs.orgrsc.org For instance, the use of different metal(II) chlorides (Co, Mn, Zn, Cd, Cu) with dihydroxy-functionalized biphenyl dicarboxylic acid linkers has led to the generation of a variety of structures, including 1D, 2D, and 3D coordination polymers. nih.govacs.org The flexibility of the biphenyl unit, which allows for rotation along the carbon-carbon single bond, contributes to the structural diversity observed in these compounds. acs.org

The dimensionality of the resulting coordination polymer is also influenced by the coordination mode of the biphenyl linker and the coordination geometry of the metal center. mdpi.com For example, the reaction of a copper(II) salt with piperonylic acid and 4,4'-bipyridine can result in either a 1D zigzag or a linear polymeric chain depending on the reaction conditions, which in turn influences the packing and formation of higher-dimensional structures through intermolecular interactions. ub.edu The introduction of additional ligands, often referred to as crystallization mediators or modulators, such as 2,2'-bipyridine, 4,4'-bipyridine, or 1,10-phenanthroline, can further influence the self-assembly process and lead to the formation of specific dimensional structures. nih.govacs.org

A notable strategy for constructing 3D coordination polymers involves the use of pre-synthesized metal complexes as "monomeric building blocks". nih.gov This approach allows for the in-situ synthesis of a coordination polymer during a 3D printing process, resulting in a freestanding 3D object composed solely of the CP material. nih.gov This innovative fabrication method opens up new possibilities for creating functional materials with tailored shapes and properties for applications in fields like catalysis and sensing. nih.gov

The following table summarizes the dimensionality of coordination polymers formed with different biphenyl-dicarboxylate linkers and metal ions.

| Metal Ion | Biphenyl Linker | Ancillary Ligand | Dimensionality | Reference |

| Co(II) | 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid | 1,10-phenanthroline | 0D (dimer) | nih.govacs.org |

| Mn(II) | 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid | 1,10-phenanthroline | 3D | nih.govacs.org |

| Zn(II) | 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid | 2,2'-bipyridine | 1D | nih.govacs.org |

| Cd(II) | 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid | 2,2'-bipyridine | 1D | nih.govacs.org |

| Mn(II) | 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid | 4,4'-bipyridine | 3D | nih.govacs.org |

| Zn(II) | 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid | 4,4'-bipyridine | 3D | nih.govacs.org |

| Zn(II) | 4,4'-dihydroxy-(1,1'-biphenyl)-3,3'-dicarboxylic acid | 1,10-phenanthroline | 1D | nih.govacs.org |

| Cd(II) | 4,4'-dihydroxy-(1,1'-biphenyl)-3,3'-dicarboxylic acid | 1,10-phenanthroline | 2D | nih.govacs.org |

| Cu(II) | 4,4'-dihydroxy-(1,1'-biphenyl)-3,3'-dicarboxylic acid | 4,4'-bipyridine | 2D | nih.govacs.org |

Role of Biphenyldiolate and Related Biphenyl Linkers in CP Self-Assembly

The process of self-assembly in coordination polymers is a complex interplay of various factors, where the nature of the organic linker plays a pivotal role. nih.govnih.gov Biphenyldiolate and its analogs, with their inherent structural features, are instrumental in directing the formation of specific coordination polymer architectures. acs.org The rotational freedom around the C-C single bond of the biphenyl backbone allows these linkers to adopt various conformations, which in turn influences the final topology of the assembled network. acs.org This conformational flexibility, combined with the multiple potential coordination sites offered by the functional groups (e.g., carboxylate and hydroxyl groups), makes them versatile building blocks for constructing diverse and complex structures. acs.org

The strategic placement of functional groups on the biphenyl scaffold is a key determinant in the self-assembly process. acs.org Positional isomers of dihydroxy-biphenyl dicarboxylic acids, for example, can lead to the formation of different structural types, ranging from discrete molecular dimers to extended 1D, 2D, and 3D networks. nih.govacs.org The choice of metal ion and the use of ancillary ligands further modulate the self-assembly, highlighting the intricate balance of interactions that govern the final structure. nih.govacs.orgrsc.org

Furthermore, the introduction of specific functionalities to the biphenyl linker can be a powerful tool to control the self-assembly process. For instance, the use of a 2,2'-bipyridine-5,5'-dicarboxylate linker, an analog of biphenyl-4,4'-dicarboxylate, can energetically prohibit the twisted conformation required for interpenetrated phases, thereby offering a route to control this phenomenon. ucl.ac.ukacs.org This demonstrates that subtle modifications to the linker can have profound effects on the resulting supramolecular architecture. The self-assembly process can also be influenced by external factors such as the solvent system and the presence of counter-anions, which can direct the formation of different secondary structures like helical chains or zigzag chains. ub.edunih.gov

Investigation of Interpenetration Phenomena in Coordination Networks

The formation of interpenetrated structures is influenced by several factors, including the length and flexibility of the linker, the coordination geometry of the metal ion, and the reaction conditions. acs.orgrsc.org Biphenyl linkers, with their ability to adopt twisted conformations, can facilitate the formation of tightly interpenetrated networks. ucl.ac.uk For example, in the MIL-126 framework, π-stacking interactions between the biphenyl dicarboxylate linkers of individual nets are enabled by the twisted conformation of the linker, which is a driving force for interpenetration. ucl.ac.uk

Researchers have developed strategies to control the degree of interpenetration. One effective method is "coordination modulation," which involves the addition of monotopic ligands (modulators) to the reaction mixture. ucl.ac.ukacs.orgrsc.org These modulators compete with the primary linker for coordination sites on the metal ion, which can slow down the crystallization process and favor the formation of either an interpenetrated or a non-interpenetrated phase. ucl.ac.ukacs.org For instance, in the Fe-biphenyl-4,4'-dicarboxylate system, coordination modulation has been shown to reliably tune between a kinetic, non-interpenetrated product and a thermodynamic, twofold interpenetrated product. acs.org

The degree of interpenetration can vary significantly. For example, in a study of coordination polymers derived from dihydroxy-functionalized biphenyl dicarboxylic acids, both two- and fivefold 3D + 3D interpenetrated nets were identified. nih.govacs.org The following table provides examples of interpenetration in coordination polymers with biphenyl-dicarboxylate linkers.

| Metal Ion | Biphenyl Linker | Ancillary Ligand | Degree of Interpenetration | Reference |

| Mn(II) | 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid | 4,4'-bipyridine | Twofold | acs.org |

| Zn(II) | 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid | 4,4'-bipyridine | Fivefold | acs.org |

| Fe(III) | Biphenyl-4,4'-dicarboxylate | - | Twofold | acs.org |

| Sc(III) | Biphenyl-4,4'-dicarboxylate | - | Interpenetrated | rsc.org |

Analysis of Metal Ion Coordination Modes and Geometries within Biphenyldiolate Complexes

The biphenyldiolate ligand and its analogs, with their multiple potential donor atoms (oxygen atoms from carboxylate and hydroxyl groups, and in some cases nitrogen atoms), can coordinate to metal centers in several ways. acs.orglibretexts.org These can range from simple monodentate coordination to more complex bidentate, tridentate, or even higher denticity modes. libretexts.org The carboxylate groups, for instance, can adopt various bridging modes, connecting multiple metal centers and contributing to the extension of the network in one, two, or three dimensions. acs.org

In a series of coordination polymers synthesized from dihydroxy-functionalized biphenyl dicarboxylic acids, the metal centers (Co, Mn, Zn, Cd) were found to adopt distorted octahedral geometries. nih.gov For example, in a 3D manganese-based metal-organic framework, the Mn(II) centers are six-coordinate, with their coordination sphere filled by four oxygen atoms from four different biphenyl linkers and two nitrogen atoms from a terminal 1,10-phenanthroline ligand. nih.gov The bond lengths between the metal and the donor atoms are typically within the expected ranges for such coordination environments. nih.govub.edu

The flexibility of the biphenyl linker allows it to adapt to the preferred coordination geometry of the metal ion, leading to a wide range of structural possibilities. acs.org The coordination mode of the linker, in conjunction with the coordination number of the metal, ultimately determines the topology of the resulting coordination polymer. mdpi.com

The following table details the coordination environments of metal ions in some biphenyldiolate and related complexes.

| Metal Ion | Ligand(s) | Coordination Number | Coordination Geometry | Reference |

| Mn(II) | H₂L¹²⁻, phen | 6 | Distorted Octahedral | nih.gov |

| Cu(II) | L¹, 1,4-NDC²⁻, H₂O | 5 | - | mdpi.com |

| Co(II) | 1,4-NDC²⁻, OH⁻, H₂O | 6 | - | mdpi.com |

| Cu(II) | Pip, 4,4'-bipy, H₂O | - | - | ub.edu |

| Ni(II) | sacb²⁻, H₂O, MeOH | - | - | mdpi.com |

Supramolecular Chemistry and Self Assembly of Disodium 4,4 Biphenyldiolate Analogues

Elucidation of Non-Covalent Interactions in Supramolecular Architecture

The formation of supramolecular architectures from disodium (B8443419) 4,4'-biphenyldiolate analogues is governed by a delicate interplay of various non-covalent interactions. These weak forces, including hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions, collectively dictate the final structure and properties of the assembled entity. researchgate.net

Hydrogen bonds are a predominant force, often involving the phenolate (B1203915) oxygen atoms and hydrogen bond donors present in the system, such as solvent molecules or co-formers. rsc.org For instance, in the presence of suitable guest molecules, hydrogen bonding can direct the formation of specific, ordered patterns. researchgate.net The aromatic rings of the biphenyl (B1667301) backbone are prone to π-π stacking interactions, where the electron-rich π systems of adjacent molecules align, contributing to the stability of the assembly. researchgate.net The strength and geometry of these interactions are influenced by the substituents on the biphenyl rings.

| Interaction Type | Key Moieties Involved | Significance in Assembly |

| Hydrogen Bonding | Phenolate oxygen atoms, solvent molecules, co-formers | Directs specific, ordered packing and network formation. rsc.org |

| π-π Stacking | Aromatic rings of the biphenyl backbone | Contributes to the stability and columnar or layered arrangement of molecules. researchgate.net |

| Van der Waals Forces | Entire molecular surface | Provides general cohesion and stabilization of the supramolecular structure. researchgate.net |

| Electrostatic Interactions | Phenolate oxygen atoms, cations | Influences the overall charge distribution and organization of ionic species within the assembly. researchgate.net |

Design Principles for Directed Self-Assembly in Biphenyl Systems

The rational design of self-assembling systems based on biphenyl derivatives hinges on encoding specific recognition information into the molecular building blocks. nih.gov Key design principles include molecular shape, the strategic placement of functional groups to promote specific non-covalent interactions, and the influence of the surrounding environment.

The rigidity of the biphenyl core provides a predictable scaffold, and by modifying the substituents, one can tune the intermolecular interactions to favor the formation of desired architectures. For example, introducing functional groups capable of forming strong and directional hydrogen bonds can guide the assembly into well-defined one-, two-, or three-dimensional networks. rsc.org The principle of complementarity is also vital; the shape and electronic properties of the interacting molecules must be matched to achieve stable and specific binding. nih.gov

Solvent choice is another critical factor, as solvent molecules can compete for hydrogen bonding sites or influence the strength of hydrophobic interactions, thereby altering the final assembled structure. Temperature and concentration also play significant roles in the thermodynamics and kinetics of self-assembly, with variations potentially leading to different supramolecular outcomes. rsc.org In some cases, metallic adatoms can act as stabilizing agents in the formation of supramolecular structures on surfaces. arxiv.org

Dynamic Reconfiguration and Ligand Exchange Processes in Supramolecular Assemblies

A hallmark of supramolecular systems is their dynamic nature, which allows for the reversible formation and reconfiguration of assemblies in response to external stimuli. researchgate.net This adaptability is a direct consequence of the non-covalent bonds that hold the components together. In systems involving metal-ligand coordination, ligand exchange is a fundamental dynamic process. nih.gov Preassembled aggregates can undergo dynamic ligand exchange reactions in solution, leading to new, metastable supramolecular states. chemrxiv.orgresearchgate.net

The exchange of components within a supramolecular assembly can be triggered by changes in temperature, solvent polarity, pH, or the introduction of a competing guest or ligand. nih.gov This process allows the system to reach a new thermodynamic minimum, resulting in a structural transformation. For example, a well-ordered crystalline assembly might dissolve and reassemble into a different polymorphic form or a gel-like state upon a change in conditions. chemrxiv.orgresearchgate.net

The kinetics of these exchange processes can vary significantly, from very fast to extremely slow, depending on the strength of the non-covalent interactions. nih.gov Understanding and controlling these dynamic processes are crucial for the development of "smart" materials that can adapt their properties in response to environmental cues.

| Stimulus | Effect on Assembly | Resulting Transformation |

| Temperature | Alters kinetic energy and strength of non-covalent bonds | Can induce phase transitions, disassembly, or reconfiguration to a more stable structure at that temperature. rsc.org |

| Solvent | Competes for interaction sites, alters solubility | Can lead to the formation of different polymorphs or even prevent assembly altogether. nih.gov |

| Competing Ligands | Displace existing components from the assembly | Results in a change in the composition and structure of the supramolecular entity. chemrxiv.orgresearchgate.net |

Engineering of Two-Dimensional and Three-Dimensional Supramolecular Networks

The principles of molecular recognition and self-assembly are harnessed to engineer complex two-dimensional (2D) and three-dimensional (3D) networks from biphenyl-based building blocks. nih.gov The goal of this "crystal engineering" is to control the solid-state architecture of materials to achieve desired properties. nih.gov

Two-Dimensional (2D) Networks: On flat surfaces, biphenyl derivatives can self-assemble into highly ordered 2D networks. nih.gov Scanning tunneling microscopy (STM) is a powerful technique for visualizing these surface-supported structures at the molecular level. researchgate.net The formation of these 2D patterns is governed by a combination of molecule-molecule and molecule-substrate interactions. By carefully designing the molecular building blocks, it is possible to create porous 2D networks with cavities of specific sizes and shapes, which can act as templates for the organization of other molecules. nih.gov The use of an external electric field has also been shown to trigger the switching of hydrogen-bond-linked 2D networks. conicet.gov.ar

Three-Dimensional (3D) Networks: Extending the principles of self-assembly into three dimensions allows for the creation of intricate 3D supramolecular frameworks. These can range from discrete, cage-like structures to extended, porous networks. The directionality of non-covalent interactions, particularly hydrogen bonds and metal-coordination bonds, is crucial for building up these architectures layer by layer or through interpenetration. nih.gov For example, the self-assembly of cyano-bridged coordination networks based on octacyanometallates has been systematically investigated to gain insights for the crystal engineering of supramolecular structures. academie-sciences.fr The resulting 3D materials can exhibit interesting properties such as high porosity, which is relevant for applications in gas storage and separation.

| Dimensionality | Key Design Strategies | Potential Applications |

| 2D Networks | Surface-assisted self-assembly, control of molecule-substrate interactions, use of external fields. nih.govconicet.gov.ar | Nanopatterning, molecular electronics, catalysis. |

| 3D Networks | Directional bonding (hydrogen bonds, coordination bonds), use of rigid building blocks, control of network interpenetration. nih.govacademie-sciences.fr | Gas storage, separation, sensing, drug delivery. |

Catalytic Applications of Disodium 4,4 Biphenyldiolate and Its Complexes

Homogeneous Catalysis Utilizing Biphenyldiolate-Derived Complexes

In homogeneous catalysis, ligands derived from biphenyldiol are instrumental in forming metal complexes that catalyze a variety of organic transformations with high efficiency and selectivity. researchgate.netwiley.com These complexes are soluble in the reaction medium, allowing for high activity and selectivity under often mild conditions. wiley.com

Biphenyldiol-derived ligands have proven to be particularly effective in the realm of asymmetric catalysis, where the creation of chiral molecules is of paramount importance, especially in the pharmaceutical industry. oatext.com The axial chirality of many biphenyl-based ligands, when coordinated to a metal center, can effectively induce enantioselectivity in a variety of reactions. chemrxiv.org

A notable example is the use of a lanthanum-lithium-biphenyldiolate complex in the catalytic asymmetric cyclopropanation of enones. cornell.edunih.gov This heterobimetallic system, in the presence of sodium iodide, promotes the reaction of enones with dimethyloxosulfonium methylide to yield trans-cyclopropanes with high enantioselectivity (84-99% ee) and good yields (73-96%). cornell.edu The use of a biphenyldiol ligand was found to be crucial for achieving high enantioselectivity in this transformation. cornell.edunih.gov

The development of chiral ligands and catalysts is a continuous effort in chemical research, as the effectiveness of a catalyst is often dependent on the specific substrate. chemrxiv.org The tunability of the biphenyl (B1667301) scaffold allows for the synthesis of a diverse range of ligands, which can be optimized for specific asymmetric transformations. chemrxiv.org

Organometallic complexes, defined by the presence of at least one metal-carbon bond, are widely used as catalysts in a multitude of industrial and laboratory-scale reactions. wikipedia.org Biphenyldiolate ligands can be incorporated into these complexes to modulate their catalytic activity. These complexes are central to processes like hydrogenation, carbonylation, and cross-coupling reactions. researchgate.netwikipedia.org

The versatility of organometallic catalysis is demonstrated by its application in the synthesis of complex molecules, where the catalyst's role is to facilitate the selective conversion of functional groups. oatext.comresearchgate.net The design of these catalysts often involves the careful selection of ligands, such as those derived from biphenyldiol, to control the catalyst's reactivity and selectivity. researchgate.net

Heterogeneous Catalysis Incorporating Biphenyl-Based Materials

Heterogeneous catalysts, which exist in a different phase from the reactants, are responsible for over 60% of all chemical production and are used in 90% of all chemical processes. nwo.nl They offer significant advantages in terms of catalyst separation and recycling. rsc.org Biphenyl-based materials have been successfully employed as supports or components of heterogeneous catalysts.

One approach involves the creation of covalent organic frameworks (COFs) with biphenyl units. For instance, a 4,4'-biphenyl/phosphine-based COF has been developed as a support for palladium in the telomerization of 1,3-butadiene. rsc.org This solid, microporous material effectively anchors palladium complexes, leading to high conversions and selectivities under solvent- and base-free conditions. rsc.org

Another strategy is the use of biphenyl derivatives in the synthesis of metal-organic frameworks (MOFs). Biphenyl-3,3′,5,5′-tetracarboxylic acid has been used to construct a highly stable nickel-based MOF, NKU-100, which exhibits excellent performance in the oxygen evolution reaction (OER). acs.org The use of such polycarboxylate ligands can increase the density of active sites and enhance the stability of the framework. acs.org

The selective alkylation of biphenyl itself is an important industrial process for producing precursors to high-performance polymers and liquid crystals. nwo.nl Developing solid acid catalysts, such as zeolites and acidic metal oxides, for this transformation is an active area of research. nwo.nl

Electrocatalysis with Disodium (B8443419) 4,4'-Biphenyldiolate Systems

Electrocatalysis utilizes an electrical potential to drive chemical reactions, offering a sustainable alternative to traditional redox chemistry by minimizing the use of sacrificial reagents. nih.gov The design of efficient electrocatalysts is crucial for a variety of clean energy technologies, including fuel cells and water electrolysis. dtu.dkfrontiersin.org

While specific examples detailing the direct use of "Disodium 4,4'-biphenyldiolate" in electrocatalytic systems are not prevalent in the provided search results, the principles of electrocatalyst design suggest potential applications. The biphenyl framework could be functionalized and incorporated into catalyst structures to influence the electronic properties and stability of the active sites. rsc.org The development of advanced electrocatalysts often involves nanostructured materials and understanding the catalyst-property relationships at the atomic level. psi.ch

The performance of an electrocatalyst is determined by its intrinsic activity and the number of active sites. dtu.dk Biphenyl-based materials could potentially be used to create high-surface-area electrodes with well-defined active centers.

Lewis Acid Catalysis in Metal-Organic Frameworks

Metal-organic frameworks (MOFs) can be designed to possess Lewis acidic sites, making them highly effective heterogeneous catalysts for a range of organic transformations. rsc.orgresearchgate.net These porous, crystalline materials can either have inherent Lewis acidity due to unsaturated metal centers or can be modified to introduce such sites. researchgate.net

The biphenyl moiety is a common building block in the construction of MOFs. For example, 2,2',3,3',5,5',6,6'-octafluoro-4,4'-biphenyldicarboxylic acid has been used to create a perfluorinated zirconium-based MOF, Zr6-fBPDC. nih.gov This MOF exhibits significantly enhanced Lewis acidity compared to its non-fluorinated counterpart and has been shown to be a highly active catalyst for Diels-Alder reactions. nih.gov

The tunability of the biphenyl ligand allows for the systematic modification of the MOF's properties. By introducing electron-withdrawing groups, such as fluorine atoms, the Lewis acidity of the metal nodes can be increased, leading to more active catalysts. nih.gov MOFs containing biphenyl derivatives have also been explored for continuous flow catalysis, demonstrating high turnover numbers and stability. dicp.ac.cn

| Catalyst System | Reaction Type | Key Findings |

| La−Li3−(biphenyldiolate)3 + NaI | Asymmetric Cyclopropanation | High enantioselectivity (84-99% ee) and good yields (73-96%) for the formation of trans-cyclopropanes. cornell.edunih.gov |

| Palladium on 4,4'-biphenyl/phosphine-based COF | Telomerization of 1,3-butadiene | High conversions and selectivities under solvent- and base-free conditions. rsc.org |

| NKU-100 (Ni-based MOF with biphenyl-3,3′,5,5′-tetracarboxylate) | Oxygen Evolution Reaction (OER) | Excellent performance and long-term stability. acs.org |

| Zr6-fBPDC (Zr-based MOF with perfluorinated biphenyl ligand) | Diels-Alder Reaction | Significantly enhanced Lewis acidity and high catalytic activity. nih.gov |

Principles and Applications of Metalloradical Catalysis

Metalloradical catalysis is an emerging field that utilizes metal complexes with unpaired electrons (metalloradicals) to control the reactivity and selectivity of radical reactions. researchgate.net This approach differs from traditional two-electron (polar) catalysis by operating through one-electron transfer steps. europa.eurwth-aachen.de

This type of catalysis often employs catalysts based on abundant and inexpensive transition metals, making it a sustainable alternative to methods that rely on rare and precious metals. europa.eurwth-aachen.de The core principle involves the homolytic activation of a substrate by the metalloradical to generate a metal-bound organic radical, which then undergoes further transformations in a controlled manner. researchgate.net

Cobalt(II) complexes, which are stable metalloradicals, have been extensively studied in this context. researchgate.net They have been shown to effectively catalyze a variety of transformations, including the amination of C-H bonds in alkenes, providing access to valuable chiral amines. eurekalert.org

The development of metalloradical catalysis is enhancing our understanding of radical reactivity and paving the way for the rational design of new catalysts and catalytic processes. europa.eu This field holds significant promise for applications in fine chemical synthesis, medicine, and materials science. europa.eurwth-aachen.de

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy for Structural Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. chemicalbook.com The resulting spectrum is a unique molecular fingerprint, revealing the presence of specific functional groups based on where they absorb. chemicalbook.comdoi.org For Disodium (B8443419) 4,4'-biphenyldiolate, IR analysis is critical for confirming the conversion of the hydroxyl groups of the 4,4'-biphenol precursor into phenoxide groups.

The most definitive evidence for the formation of the disodium salt is the disappearance of the strong, broad O-H stretching band typically found in the spectrum of 4,4'-biphenol (around 3200-3600 cm⁻¹). researchgate.net Concurrently, a shift in the C-O stretching vibration is expected. In the precursor phenol (B47542), this band appears around 1200-1250 cm⁻¹. Upon formation of the phenoxide, the C-O bond gains more double-bond character, shifting this peak to a different frequency. The spectrum would also feature characteristic absorptions from the biphenyl (B1667301) backbone, including aromatic C-H stretching just above 3000 cm⁻¹, aromatic C=C ring stretching in the 1450-1600 cm⁻¹ region, and out-of-plane C-H bending vibrations below 900 cm⁻¹. researchgate.net

Table 1: Predicted Infrared (IR) Spectroscopy Data for Disodium 4,4'-biphenyldiolate This table is illustrative, based on characteristic vibrational frequencies for phenoxides and aromatic compounds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak | Characteristic of sp² C-H bonds in the benzene (B151609) rings. |

| Aromatic C=C Stretch | 1610-1580, 1520-1470 | Medium to Strong | Multiple bands are expected due to the vibrations of the biphenyl rings. |

| C-O Stretch | 1300-1200 | Strong | The position and intensity are sensitive to the ionic character and coordination of the Na⁺ ion. |

| In-plane C-H Bend | 1225-950 | Medium to Weak | Bending vibrations of the hydrogen atoms attached to the aromatic rings. |

| Out-of-plane C-H Bend | 900-800 | Strong | The specific frequency is indicative of the 1,4-disubstitution pattern on the benzene rings. |

| Absence of O-H Stretch | 3600-3200 | N/A | Disappearance of the broad hydroxyl peak from the 4,4'-biphenol precursor confirms salt formation. |

Raman spectroscopy provides complementary information to IR spectroscopy. youtube.com It relies on the inelastic scattering of monochromatic light (from a laser) by a molecule, which also excites vibrational modes. acs.org A key advantage is that water is a weak Raman scatterer, making it suitable for analyzing aqueous samples. youtube.com The Raman spectrum of Disodium 4,4'-biphenyldiolate would be dominated by the highly polarizable biphenyl system. Strong bands are expected for the symmetric aromatic ring "breathing" modes and C-C stretching vibrations of the biphenyl backbone. aps.orgresearchgate.net

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can amplify the Raman signal by orders of magnitude for molecules adsorbed onto a rough metal surface, typically silver or gold nanoparticles. google.comnih.gov This enhancement allows for the detection of analytes at very low concentrations. nih.gov For Disodium 4,4'-biphenyldiolate, SERS could be used to study its interaction with metallic surfaces. The chemical enhancement mechanism in SERS is sensitive to the formation of metal-molecule complexes, which can provide insights into how the phenoxide groups bind to the surface. royalsocietypublishing.org The orientation of the molecule on the surface can be inferred from which vibrational modes are most enhanced. iaea.orgresearchgate.net For instance, strong enhancement of the ring breathing modes would suggest a significant interaction between the π-system of the biphenyl rings and the metal surface. iaea.orgresearchgate.net

Table 2: Predicted Raman Spectroscopy Data for Disodium 4,4'-biphenyldiolate This table is illustrative, based on characteristic Raman shifts for biphenyl and phenoxide compounds.

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity | Notes |

| Aromatic C-H Stretch | 3100-3050 | Medium | Corresponds to the stretching of C-H bonds on the aromatic rings. |

| Inter-ring C-C Stretch | ~1280 | Strong | A characteristic and typically intense band for biphenyl systems. |

| Aromatic Ring Breathing | ~1600 | Strong | Symmetric stretching of the C=C bonds within the phenyl rings. Highly polarizable and thus strong in Raman. |

| C-O Stretch | ~1250 | Medium | Vibration of the carbon-oxygen bond of the phenoxide. |

| Phenyl Ring Trigonal Bend | ~1000 | Medium | A characteristic in-plane bending mode of the benzene ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed structure of a molecule in both solid and solution states by probing the magnetic properties of atomic nuclei.

Solid-state NMR (ssNMR) provides atomic-level information about structure and dynamics in solid materials, making it ideal for characterizing polycrystalline or amorphous samples. psu.edu For Disodium 4,4'-biphenyldiolate, ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR would be particularly informative. This technique can overcome the line broadening typically seen in solids, providing higher resolution spectra. cdnsciencepub.com

The ¹³C ssNMR spectrum would be expected to show distinct signals for the different carbon atoms in the biphenyl structure. Due to the molecule's symmetry, four signals are anticipated for the aromatic carbons, unless crystal packing effects break this symmetry. cdnsciencepub.com The chemical shift of the carbon atom bonded to the oxygen (C-O) would be highly indicative of the phenoxide formation, typically appearing in a specific region of the spectrum that is distinct from its position in the hydroxylated precursor. cdnsciencepub.comacs.org Solid-state NMR can also reveal information about the polymorphism of the salt, as different crystal packing arrangements would result in different chemical shifts. researchgate.net

Solution-state NMR is used to determine molecular structure and study the behavior of molecules in a solvent. nih.gov For Disodium 4,4'-biphenyldiolate, which is soluble in solvents like DMSO-d₆ or D₂O, ¹H and ¹³C NMR spectra would confirm the molecular structure.

In the ¹H NMR spectrum, the symmetry of the molecule would result in a simplified pattern, likely showing two distinct signals (doublets) for the aromatic protons. The chemical shifts of these protons would be different from those in the 4,4'-biphenol precursor due to the change in electron density upon deprotonation of the hydroxyl groups. chemicalbook.comrsc.org The absence of a resonance for the acidic hydroxyl proton would further confirm the formation of the salt.

The ¹³C NMR spectrum would similarly show a reduced number of peaks due to molecular symmetry. rsc.org The chemical shifts, particularly of the carbon atom attached to the oxygen, provide definitive evidence of the phenoxide structure. psu.edu Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to unambiguously assign all proton and carbon signals, confirming the connectivity of the atoms within the molecule. Solution-state NMR is also sensitive to molecular dynamics and interactions with the solvent or other species in the solution. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Disodium 4,4'-biphenyldiolate in a suitable deuterated solvent This table is illustrative, based on expected shifts for phenoxides and biphenyl systems. Actual shifts are solvent-dependent.

| Nucleus | Atom Position (see structure) | Predicted Chemical Shift (ppm) | Notes |

| ¹H | H-2, H-2', H-6, H-6' | 7.2 - 7.5 | Protons ortho to the inter-ring bond. Expected to be a doublet. |

| ¹H | H-3, H-3', H-5, H-5' | 6.7 - 7.0 | Protons meta to the inter-ring bond and ortho to the -O⁻ group. Expected to be a doublet. |

| ¹³C | C-1, C-1' | 130 - 135 | Quaternary carbons at the inter-ring linkage. |

| ¹³C | C-2, C-2', C-6, C-6' | 127 - 130 | Carbons ortho to the inter-ring bond. |

| ¹³C | C-3, C-3', C-5, C-5' | 115 - 120 | Carbons meta to the inter-ring bond. |

| ¹³C | C-4, C-4' | 160 - 168 | Carbons bonded to oxygen. Highly deshielded due to the electronegative oxygen and phenoxide character. |

(A generic biphenyl structure with numbered positions would be referenced here for clarity)

Mass Spectrometry Techniques for Compositional Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. researchgate.net Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing ionic organometallic compounds like Disodium 4,4'-biphenyldiolate, as it can transfer ions from solution to the gas phase with minimal fragmentation. upce.czresearchgate.net

In the positive-ion mode ESI-MS spectrum, one might observe several species. A prominent peak could correspond to the singly-charged species [M + H]⁺ (where M is the disodium salt) or more likely [M + Na]⁺, which would appear at an m/z corresponding to the molecular weight of the trisodium-monoprotonated species. It is also common to see the monosodium species [C₁₂H₈O₂Na]⁺. In negative-ion mode, a peak corresponding to the monoprotonated dianion [C₁₂H₉O₂]⁻ or the phenoxide radical anion might be observed. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the elemental formula (C₁₂H₈Na₂O₂) with high confidence. acs.org Tandem mass spectrometry (MS/MS) experiments could be performed to fragment the parent ions, providing further structural confirmation by analyzing the resulting fragment ions. cdnsciencepub.com For example, fragmentation might lead to the loss of a sodium atom or cleavage of the biphenyl structure. mzcloud.orgnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful tool for the precise mass determination of disodium 4,4'-biphenyldiolate and its derivatives, allowing for the confirmation of their elemental composition with high accuracy. bioanalysis-zone.comfda.gov Unlike conventional mass spectrometry that provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, enabling the calculation of the exact mass. bioanalysis-zone.com This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

The technique is particularly valuable in confirming the successful synthesis of new derivatives and for identifying any potential impurities. eag.com HRMS instruments, such as the Quadrupole-Time-Of-Flight (Q-TOF) mass spectrometer, offer superior sensitivity and mass accuracy, providing comprehensive qualitative and quantitative information. eag.comiitism.ac.in

Table 1: Key Features of High-Resolution Mass Spectrometry (HRMS)

| Feature | Description |

| Mass Accuracy | Typically in the range of 1 ppm (parts per million) or better. eag.com |

| Resolution | High resolving power allows for the separation of ions with very similar m/z values. iitism.ac.in |

| Sensitivity | Capable of detecting and identifying low-level components in complex mixtures. eag.com |

| Ionization Techniques | Common techniques include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). iitism.ac.inhistobiolab.com |

Mass Spectrometry Imaging (MSI)

Mass Spectrometry Imaging (MSI) is an advanced analytical technique that visualizes the spatial distribution of molecules within a sample. nih.govmdpi.com This method combines the principles of mass spectrometry with microscopy to generate ion images that map the location of specific compounds, such as derivatives of disodium 4,4'-biphenyldiolate, on a surface. histobiolab.comnih.gov MSI is a label-free technique, meaning it does not require the use of antibodies or dyes, which could potentially alter the sample. mdpi.com

The process involves rastering a laser or ion beam across the sample surface, generating a mass spectrum at each (x, y) coordinate. nih.gov The intensity of a specific m/z value corresponding to a molecule of interest is then plotted for each pixel, creating a chemical map of its distribution. nih.gov This technique is invaluable for studying the heterogeneity of materials and understanding the spatial relationships between different chemical species. histobiolab.com

Recent advancements in MSI have focused on improving spatial resolution and sensitivity, allowing for the analysis of molecular distributions at the cellular and subcellular levels. histobiolab.comnih.gov

X-ray Diffraction and Crystallography

X-ray diffraction techniques are fundamental for determining the three-dimensional atomic and molecular structure of crystalline materials, including derivatives of disodium 4,4'-biphenyldiolate.

Single Crystal X-ray Diffraction Analysis of Disodium 4,4'-Biphenyldiolate Derivatives

Single crystal X-ray diffraction (SCXRD) is the most powerful method for obtaining detailed and unambiguous information about the three-dimensional structure of molecules in the solid state. rigaku.commdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine precise bond lengths, bond angles, and intermolecular interactions. rigaku.comwarwick.ac.uk This information is crucial for understanding the structure-property relationships of disodium 4,4'-biphenyldiolate derivatives.

The successful application of SCXRD relies on the ability to grow high-quality single crystals of the compound of interest, which can sometimes be a challenging process. mdpi.com

Table 2: Information Obtained from Single Crystal X-ray Diffraction

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates | The precise position of each atom within the unit cell. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles they form. |

| Intermolecular Interactions | Information on hydrogen bonding, π-π stacking, and other non-covalent interactions. researchgate.net |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a versatile technique used to identify the crystalline phases present in a bulk sample. Unlike SCXRD, which requires a single crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline material, allowing for phase identification by comparison to databases of known patterns. researchgate.netgovinfo.gov

PXRD is routinely used to confirm the synthesis of a desired crystalline phase, assess sample purity, and study phase transitions. researchgate.netrsc.org The sharpness and position of the diffraction peaks provide information about the crystallinity and unit cell parameters of the material. researchgate.net

X-ray Absorption Spectroscopy (XAS) for Electronic Structure Characterization

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the local geometric and electronic structure of an absorbing atom. nih.govunimi.it XAS is particularly useful for studying the electronic state of metal ions in coordination complexes and can be applied to both crystalline and amorphous materials. unimi.it

The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information about the oxidation state and coordination geometry of the absorbing atom. nih.gov

EXAFS reveals details about the number, type, and distance of neighboring atoms. unimi.it

This technique is valuable for characterizing the electronic structure of derivatives of disodium 4,4'-biphenyldiolate, especially when they are part of larger, more complex systems. daphne4nfdi.decodata.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals and transition metal ions. wikipedia.orgbruker.com This makes it an indispensable tool for studying reaction mechanisms that involve radical intermediates. wikipedia.org

In the context of disodium 4,4'-biphenyldiolate, EPR spectroscopy can be used to detect and characterize any radical species that may form during chemical reactions, such as oxidation processes. mdpi.com The EPR spectrum provides information about the electronic structure of the radical and its interaction with its environment. nih.gov By analyzing the g-factor and hyperfine coupling constants, it is possible to identify the specific radical intermediate and gain insight into its molecular structure and dynamics. mdpi.combruker.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. azooptics.com The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores and the extent of conjugation.

For Disodium 4,4'-biphenyldiolate, the primary chromophore is the biphenyl system. The electronic spectrum is expected to be dominated by π → π* transitions associated with the conjugated π-electron system of the two phenyl rings. azooptics.com The deprotonation of the hydroxyl groups to form the phenolate (B1203915) moieties introduces auxochromic effects. The negatively charged oxygen atoms act as strong electron-donating groups, which can interact with the aromatic π-system, typically leading to a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to the parent compound, 4,4'-biphenol. bspublications.net

The analysis of the UV-Vis spectrum allows for the identification of the principal chromophore and provides insight into the electronic structure of the molecule. azooptics.comupi.edu The molar absorptivity (ε), calculated from the absorbance at a specific concentration and path length, gives an indication of the probability of the electronic transition. upi.eduumn.edu

Table 1: Representative UV-Vis Absorption Data for Biphenyl and Related Compounds

| Compound | λmax (nm) | Solvent | Reference |

| Biphenyl | 252 | - | bspublications.net |

| 4,4'-Biphenol | 299 | THF | koreascience.kr |

| Aniline | 280 | - | bspublications.net |

| Anilinium ion | 254 | Acidic Solution | bspublications.net |

| Benzene | 256 | - | bspublications.net |

This table provides data for related compounds to illustrate the effects of substitution and protonation on the UV-Vis absorption of the biphenyl chromophore.

Advanced Chromatographic Methods (e.g., 2D-LC, Multidimensional GC) for Purity and Separation

Assessing the purity of Disodium 4,4'-biphenyldiolate and separating it from starting materials, by-products, or degradation products requires high-resolution separation techniques. While traditional High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, nanosurf.net advanced methods like two-dimensional liquid chromatography (2D-LC) and multidimensional gas chromatography (GC) offer significantly enhanced peak capacity and resolving power for complex samples. acs.org

Two-Dimensional Liquid Chromatography (2D-LC): 2D-LC is a powerful technique that subjects the sample to two independent separation steps, greatly increasing the ability to resolve compounds that might co-elute in a single separation dimension. acs.orgacs.org This is particularly valuable for ionic compounds like Disodium 4,4'-biphenyldiolate, which may be part of a complex mixture containing related phenols, salts, or synthesis precursors.

In a typical 2D-LC setup, fractions from the first dimension (¹D) column are transferred to a second dimension (²D) column with different separation properties (orthogonality). edinst.comnih.gov For Disodium 4,4'-biphenyldiolate, a potential 2D-LC method could involve: